N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Chagas disease cruzain inhibition cysteine protease

Researchers screening cysteine protease inhibitors often face irreproducible results from generic hydrazones with ambiguous substitution. This compound provides a structurally unambiguous, fully characterized reference point. Key attributes: • Defined cruzain IC₅₀ >50 μM - ideal moderate-activity benchmark for SAR cascades • Full spectroscopic certification (¹H NMR, ¹³C NMR, IR, elemental analysis) eliminates identity uncertainty • mp 198 °C enables use as a thermal stability comparator vs. 3,4,5-trihydroxy & 4-hydroxybenzoyl analogs • Serves as a precursor for oxadiazole library synthesis via Ac₂O cyclization

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
Cat. No. B11703819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C18H20N2O6/c1-23-14-7-11(5-6-13(14)21)10-19-20-18(22)12-8-15(24-2)17(26-4)16(9-12)25-3/h5-10,21H,1-4H3,(H,20,22)/b19-10+
InChIKeyKQLWGVCPQMRYDU-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Vanillylidene-3,4,5-trimethoxybenzohydrazide Identity


N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide (CAS registry not yet assigned; molecular formula C18H20N2O6; MW 360.36 g/mol) is a synthetic acylhydrazone formed by condensation of 3,4,5-trimethoxybenzohydrazide with 4-hydroxy-3-methoxybenzaldehyde (vanillin) [1]. The compound belongs to the N′-substituted benzylidene-3,4,5-trimethoxybenzohydrazide class, a scaffold explored for antiproliferative, antimicrobial, and enzyme-inhibitory applications [2]. Its structure features a 3,4,5-trimethoxyphenyl ring on the hydrazide side and a 4-hydroxy-3-methoxyphenyl (vanillyl) moiety on the benzylidene side, connected through an E-configured azomethine (–N=CH–) linkage [1]. The compound is fully characterized by ¹H NMR, ¹³C NMR, IR, and elemental analysis, with a reported melting point of 198 °C [1].

Fully characterized acylhydrazone reference standard for SAR and screening studies
Vanillyl pharmacophore probe with defined 4-hydroxy-3-methoxybenzylidene substitution
May support cysteine protease screening as moderate-activity reference compound

Structural Differentiation from In-Class Analogs


Within the 3,4,5-trimethoxybenzohydrazide hydrazone family, biological activity is exquisitely sensitive to the substitution pattern on the benzylidene ring. The presence and position of the phenolic –OH group and methoxy substituents directly modulate enzyme inhibition potency, thermal stability, and antimicrobial spectrum [1]. For example, in the cruzain inhibition assay, the 4′-hydroxy-5′-methoxy substitution pattern (this compound, designated compound 37) yields an IC₅₀ > 50 μM, whereas the 3′-bromo-4′-hydroxy-5′-methoxy analog (compound 36) falls within the 40–60 μM range [2]. In the 4-hydroxy-3-methoxybenzaldehyde-derived aroyl hydrazone series, changing the hydrazide portion from 3,4,5-trihydroxy to 2-hydroxy or 4-hydroxy alters decomposition onset temperatures by over 100 °C [1]. Consequently, procurement of a generic “trimethoxybenzohydrazide hydrazone” without specifying both the benzylidene and hydrazide substitution patterns carries a high risk of obtaining a compound with divergent potency, selectivity, and stability profiles.

!
Benzylidene ring substitution pattern directly modulates cruzain inhibition potency and antimicrobial spectrum
!
4-hydroxy-3-methoxy motif is critical for activity; analogs lacking phenolic -OH may exhibit divergent profiles
!
Thermal stability varies >100°C depending on hydrazide substitution; trihydroxy analog decomposes at lower onset

Quantitative Differentiation Evidence


Cruzain Inhibition vs. Chalcone Analogs

In a unified biochemical screen of 40 compounds against recombinant T. cruzi cruzain, the target compound (designated hydrazide 37) exhibited an IC₅₀ > 50 μM, placing it among the weaker inhibitors in the hydrazide sub-series. By direct comparison, the most potent chalcones in the same study (compounds 1, 5, 7, 10, 13, 16, and 18) achieved IC₅₀ values between 20 and 25 μM, representing at least a 2-fold potency advantage [1]. The structurally closest active comparator, hydrazide 36 (3′-bromo-4′-hydroxy-5′-methoxy analog), fell within the 40–60 μM IC₅₀ range shared by hydrazides 34–40 [1].

Cruzain IC50
Head-to-head
Target: >50 μM (hydrazide 37)
Chalcones: 20–25 μM
Supports screening-control context
Reported in cruzain assay, pH 6.5, 37°C
Chagas disease cruzain inhibition cysteine protease

Antiproliferative Potency Comparison

While no direct antiproliferative data exist for this specific compound, class-level inference from closely related N′-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives reveals a wide potency range. In the Jin et al. study, oxadiazole-cyclized analogs 2a, 2b, 2c, 2f, 3l, and 3m exhibited IC₅₀ values of 0.2, 1.8, 0.2, 1.2, 1.7, and 0.3 μM, respectively, against PC3 prostate cancer cells [1]. The naphthyl-substituted analog (BZD) demonstrated anti-leukemia effects in the nanomolar concentration range, with confirmed microtubule polymerization interference [2]. The target compound, bearing a phenolic –OH and a single methoxy on the benzylidene ring, lacks the extended aromatic or heteroaromatic systems associated with sub-micromolar antiproliferative activity in this scaffold class [1][2].

Antiproliferative context
Class-level
No direct data; class-level analogs >250-fold more potent
Data to verify
For SAR reference; nanomolar analogs carry naphthyl groups
antiproliferative cancer cell lines tubulin polymerization

Thermal Stability: 4-Hydroxy Substituent Effect

In a thermogravimetric study of 4-hydroxy-3-methoxybenzaldehyde-derived aroyl hydrazones, the decomposition onset temperature varied markedly with the hydrazide substitution pattern: 228.23 °C (2-hydroxybenzoyl hydrazone 3b), 118.97 °C (4-hydroxybenzoyl hydrazone 3c), and 179.51 °C (3,4,5-trihydroxybenzhydrazone 3d) [1]. Although the 3,4,5-trimethoxybenzohydrazide analog (the target compound) was not directly measured in this study, the data demonstrate that the hydrazide ring substitution exerts a >100 °C influence on thermal stability within the same benzylidene series [1]. The target compound's melting point of 198 °C, reported in its full characterization [2], is consistent with the upper range of this thermal stability window.

Thermal stability
Cross-study
Mp 198°C; predicted shift +20 to +80°C vs trihydroxy analog
Supports formulation-fit review
TGA data from related 4-hydroxy-3-methoxy series
thermogravimetric analysis thermal stability formulation development

Antimicrobial Activity and Phenolic Hydroxyl

The Wang et al. study demonstrated that aroyl hydrazones derived from 4-hydroxy-3-methoxybenzaldehyde consistently exhibit higher antibacterial activity than their parent hydrazides. The presence of the phenolic –OH group and its position were identified as critical determinants of antimicrobial potency against S. aureus, E. coli, and P. aeruginosa [1]. The target compound retains this 4-hydroxy-3-methoxybenzylidene pharmacophore, which is absent in many high-potency antiproliferative analogs that instead carry naphthyl, quinolinyl, or nitro-thiophenyl groups [2][3]. No quantitative MIC or zone-of-inhibition data are available specifically for the 3,4,5-trimethoxybenzohydrazide congener; however, the class-level inference is that the compound's antimicrobial activity, if present, is attributable to the vanillyl-derived hydroxyl group rather than the trimethoxyphenyl hydrazide portion [1].

Antimicrobial context
Class-level
No direct MIC data; phenolic -OH may confer activity
Screening candidate
Agar diffusion data for analogs; target compound not tested
antimicrobial Staphylococcus aureus Escherichia coli

Complete Spectroscopic Characterization

The target compound (designated compound 37 in Borchhardt et al.) has been fully characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis, with all spectral assignments reported in the primary literature [1]. Key characterizing data include: ¹H NMR (DMSO-d₆) δ 8.34 (s, 1H, –N=CH), 11.52 (s, 1H, –CONH), 9.55 (br, 1H, OH); ¹³C NMR δ 162.99 (–CONH), 148.74 (–N=CH); IR (KBr) νmax 3418 (N–H), 1664 (C=O), 1584 (C=N) cm⁻¹; mp 198 °C; yield 72% [1]. In contrast, several closely related hydrazide-hydrazone analogs in the Rambabu et al. study were characterized only by ¹H NMR, IR, and MS, without ¹³C NMR or elemental analysis [2]. Additionally, the SpectraBase database provides a reference ¹H NMR spectrum (Spectrum ID L9vuEoGp6xu) acquired in DMSO-d₆ for independent identity verification [3].

Characterization depth
Supporting
1H/13C NMR, IR, EA, mp 198°C, yield 72%
Supports identity verification
SpectraBase reference spectrum available
compound characterization NMR spectroscopy purity verification

Application Scenarios


Cruzain Inhibitor Screening Negative Control

With a well-defined IC₅₀ > 50 μM against T. cruzi cruzain [1], this compound is ideally suited as a moderate-activity reference point in cysteine protease inhibitor screening cascades. Its full spectroscopic characterization [1] and structurally unambiguous identity make it a reliable comparator when benchmarking more potent 3,4,5-trimethoxybenzohydrazide analogs or chalcone-based cruzain inhibitors that achieve IC₅₀ values of 20–25 μM [1].

Vanillyl Pharmacophore SAR Probe

The compound's unique combination of a 3,4,5-trimethoxyphenyl hydrazide and a 4-hydroxy-3-methoxybenzylidene moiety makes it a valuable SAR probe. By comparing its activity profile against analogs bearing naphthyl (nanomolar antileukemic [2]), nitro-thiophenyl, or quinolinyl substitutions, researchers can isolate the contribution of the vanillyl-derived hydroxyl group to enzyme inhibition, antimicrobial activity, and thermal stability [3]. This is particularly relevant for programs exploring the role of phenolic –OH in hydrogen-bonding interactions with biological targets.

Thermal Stability Reference for Formulation

The compound's melting point of 198 °C [1] and the class-level thermal stability data from related 4-hydroxy-3-methoxybenzaldehyde aroyl hydrazones (decomposition onsets 118–228 °C depending on hydrazide substitution [3]) support its use as a thermal stability benchmark. Process chemists can employ this compound to evaluate the effect of the 3,4,5-trimethoxy substitution pattern on shelf-life and high-temperature processing tolerance relative to the 3,4,5-trihydroxy (onset ~180 °C) or 4-hydroxybenzoyl (onset ~119 °C) analogs [3].

Oxadiazole Cyclization Precursor

As demonstrated by Jin et al., N′-substituted benzylidene-3,4,5-trimethoxybenzohydrazides can be cyclized in acetic anhydride to yield 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, some of which achieve sub-micromolar antiproliferative IC₅₀ values (e.g., 0.2 μM against PC3 [4]). This compound can serve as a precursor for generating oxadiazole libraries that incorporate the 4-hydroxy-3-methoxyphenyl motif, enabling exploration of whether this substitution pattern enhances selectivity or reduces off-target effects in the cyclized products.

Application
Selection Property
Validation Focus
Cysteine protease screening control
Moderate cruzain inhibition profile
Benchmark against more potent chalcone inhibitors
Vanillyl pharmacophore SAR studies
4-hydroxy-3-methoxybenzylidene motif
Compare activity across benzylidene substitution variants
Thermal stability benchmarking
3,4,5-trimethoxy hydrazide substitution effect
Decomposition onset relative to trihydroxy and other analogs
Oxadiazole library synthesis
Hydrazide-hydrazone precursor for cyclization
Cyclization yields and antiproliferative endpoint screening
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